3-n-Pentoxyphenethyl alcohol

Description

3-Phenoxybenzyl alcohol (IUPAC name: (3-phenoxyphenyl)methanol) is a benzyl alcohol derivative with a phenoxy substituent at the para position of the benzene ring. Its molecular formula is C₁₃H₁₂O₂, with a molecular weight of 200.23 g/mol . This compound is characterized by a hydroxymethyl group attached to a biphenyl ether structure. Key properties include:

- CAS Registry Number: 13826-35-2

- Boiling Point: 309°C

- Density: 1.1456 g/mL

- Purity: ≥98% (commonly available from suppliers like Thermo Scientific)

3-Phenoxybenzyl alcohol is utilized in organic synthesis, agrochemical intermediates, and as a precursor for pharmaceuticals. Its structure allows for hydrogen bonding via the hydroxyl group, influencing solubility in polar solvents like ethanol and methanol .

Properties

IUPAC Name |

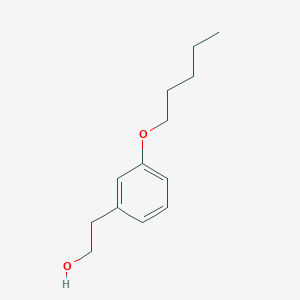

2-(3-pentoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-2-3-4-10-15-13-7-5-6-12(11-13)8-9-14/h5-7,11,14H,2-4,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJPKPGLXFGRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-n-Pentoxyphenethyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-n-Pentoxyphenethyl alcohol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects

- Phenoxy vs. Hydroxy Groups: The phenoxy group in 3-phenoxybenzyl alcohol enhances lipophilicity (log P ≈ 3.5 estimated) compared to 3-hydroxybenzyl alcohol (log P ≈ 1.2), impacting membrane permeability and solubility .

- Methoxy vs. Phenoxy: The methoxy group in 3-methoxybenzyl alcohol reduces steric hindrance compared to the bulkier phenoxy group, favoring reactions like nucleophilic substitution .

- Nitro Group : The electron-withdrawing nitro group in 3-nitrophenethyl alcohol increases acidity (pKa ~8.5) and reactivity in electrophilic aromatic substitution .

Key Research Findings

- Thermal Stability: 3-Phenoxybenzyl alcohol’s high boiling point (309°C) outperforms analogs like 3-methoxybenzyl alcohol (~250°C estimated), making it suitable for high-temperature reactions .

- Solubility Trends: Lipophilicity increases with larger substituents (phenoxy > methoxy > hydroxy), aligning with HPLC retention data .

- Toxicity: 3-Nitrophenethyl alcohol shows higher acute toxicity (LD₅₀ ~200 mg/kg in rats) compared to non-nitro analogs, necessitating careful handling .

Biological Activity

3-n-Pentoxyphenethyl alcohol is an organic compound characterized by its unique structure, which includes a phenethyl alcohol core with a pentoxy group at the third position. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry, fragrance production, and biological research. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

- Molecular Formula: C13H20O2

- Molecular Weight: 208.30 g/mol

- Structure: The compound features a phenethyl backbone with a pentoxy substituent, influencing its solubility and interaction with biological systems.

This compound interacts with various molecular targets, potentially modulating several biological pathways. Its mechanism of action may involve:

- Receptor Interaction: It may bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Modulation: The compound could act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

- Antioxidant Activity: There is evidence suggesting that phenethyl alcohol derivatives may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound displays antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit growth.

| Pathogen Type | Inhibition Zone (mm) | Reference |

|---|---|---|

| Gram-positive Bacteria | 15-20 | |

| Gram-negative Bacteria | 10-15 | |

| Fungi | 12-18 |

Toxicological Profile

The safety assessment of related phenethyl alcohol compounds provides insights into the potential toxicity of this compound. Studies have shown:

- Acute Toxicity: In animal studies, the acute oral LD50 for phenethyl alcohol and its derivatives ranges from 1.79 g/kg to 3.1 g/kg .

- Irritation Potential: Concentrations above 1% have been noted to irritate the eyes in rabbits, while human studies indicate it is generally non-irritating at lower concentrations .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenethyl alcohol derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use as a preservative in cosmetic formulations.

Safety Assessment Report

A comprehensive safety assessment was conducted on phenethyl alcohol derivatives. The study found that while some irritation was observed in animal models, human studies indicated a lack of sensitization or severe irritation at typical exposure levels . This highlights the need for further investigation into the safety profile of this compound specifically.

Medicinal Chemistry

Due to its biological activity, this compound is being explored for potential therapeutic applications, particularly in drug development aimed at treating infections or oxidative stress-related diseases.

Fragrance Industry

The compound's pleasant aroma makes it suitable for use in perfumes and flavoring agents. Its stability and antimicrobial properties enhance its desirability in cosmetic formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.